(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol
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Overview
Description
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol is an organic compound with the molecular formula C8H9ClO3 It is characterized by the presence of a chloro group, a hydroxy group, and two methanol groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by a condensation reaction to form the desired product. The reaction conditions generally include room temperature and an aqueous medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction mixture is typically filtered, washed, and recrystallized to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylene compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-4-hydroxybenzaldehyde or 5-chloro-4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxy-1,3-phenylene)dimethanol.
Substitution: Formation of 5-amino-4-hydroxy-1,3-phenylene)dimethanol or 5-thiol-4-hydroxy-1,3-phenylene)dimethanol.
Scientific Research Applications
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-gloss polyester resins and other polymeric materials.
Mechanism of Action
The mechanism of action of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with a methyl group instead of a chloro group.
2,6-Dimethylol-4-methylphenol: Contains two hydroxymethyl groups and a methyl group on the benzene ring.
2,6-Bis(hydroxymethyl)-4-methylphenol: Another similar compound with a methyl group instead of a chloro group.
Uniqueness
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. The chloro group can participate in unique substitution reactions and may enhance the compound’s antimicrobial properties compared to its methyl-substituted counterparts .
Biological Activity
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol, a compound with potential biological significance, has been the subject of various studies focusing on its pharmacological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research sources and presenting relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorinated phenolic compound with two hydroxymethyl groups, which may contribute to its biological properties.
Anticancer Properties
Flavonoids and phenolic compounds have been extensively studied for their anticancer activities. A study on halogenated flavonols demonstrated that compounds with similar substitutions to this compound showed promising results against human non-small cell lung cancer cells (A549). For example, compound 6l exhibited an IC50 of 0.46 μM, indicating strong inhibitory effects compared to standard treatments like 5-fluorouracil . This suggests that this compound may also possess anticancer properties worth exploring.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with hydroxyl groups are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating proteins such as Bcl-2 and Bax .
- Enzyme Inhibition : The presence of chlorine and hydroxymethyl groups can enhance binding affinity to various enzymes involved in viral replication and cancer cell proliferation.
Table 1: Biological Activity Comparison
Compound Name | IC50 Value (μM) | Activity Type |
---|---|---|
This compound | TBD | TBD |
Compound 6l | 0.46 | Anticancer |
Compound 6k | 3.14 | Anticancer |
ZVpro Inhibitor Compound | <0.62 | Antiviral |
Note: TBD indicates "To Be Determined" pending further research on this compound.
Case Studies
While direct case studies on this compound are sparse, related compounds have been evaluated in clinical settings:
- Zika Virus Protease Inhibition :
- Cancer Cell Line Studies :
Properties
Molecular Formula |
C8H9ClO3 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-4,6-bis(hydroxymethyl)phenol |
InChI |
InChI=1S/C8H9ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-2,10-12H,3-4H2 |
InChI Key |
AONNUJLOCLHEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Cl)CO |
Origin of Product |
United States |
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